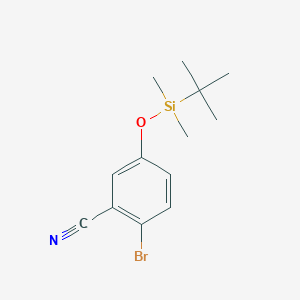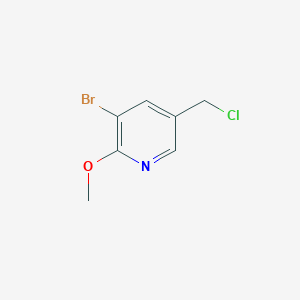![molecular formula C9H14N2O2 B13474156 [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine: is an organic compound with the molecular formula C9H14N2O2 . This compound features a unique structure that includes an oxane ring and an oxazole ring, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine typically involves the following steps:
Formation of the Oxane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This step often involves the cyclization of a nitrile oxide with an alkene or alkyne.
Coupling of the Rings: The final step involves coupling the oxane and oxazole rings through a methanamine linkage, which can be facilitated by using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactions are carried out in sequential steps.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, enhancing efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like sodium azide (NaN3) or alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in various catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing new therapeutic agents for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Intermediate in the production of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Oxan-4-yl)-1,2-oxazol-5-yl]methanol
- [3-(Oxan-4-yl)-1,2-oxazol-5-yl]methylamine
- [3-(Oxan-4-yl)-1,2-oxazol-5-yl]methyl chloride
Uniqueness
- Structural Features : The presence of both oxane and oxazole rings in [3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine provides unique chemical properties that are not found in simpler analogs.
- Reactivity : The compound exhibits a distinct reactivity profile due to the combination of functional groups, making it versatile for various chemical transformations.
- Applications : Its unique structure allows for diverse applications in chemistry, biology, medicine, and industry, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
[3-(oxan-4-yl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C9H14N2O2/c10-6-8-5-9(11-13-8)7-1-3-12-4-2-7/h5,7H,1-4,6,10H2 |
Clave InChI |
JHWUDPLIXQIKIW-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1C2=NOC(=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


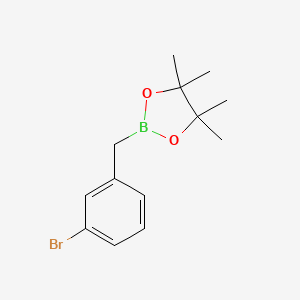

![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
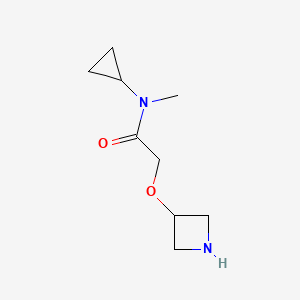
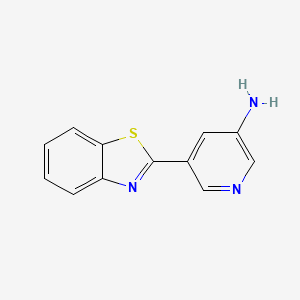


![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)

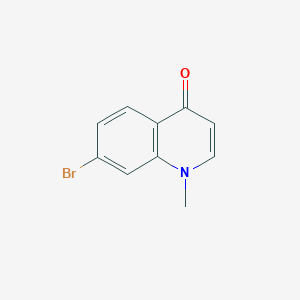
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
